trans-Ethyl 2-(pyridin-4-YL)cyclopropanecarboxylate

Description

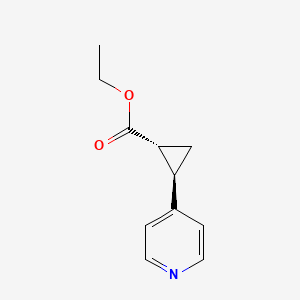

trans-Ethyl 2-(pyridin-4-YL)cyclopropanecarboxylate is a cyclopropane derivative featuring a pyridine ring at the 2-position and an ethyl ester group. Its rigid cyclopropane core introduces significant ring strain, influencing reactivity and stereochemical properties. The pyridine moiety contributes aromaticity and weak basicity, while the ester group enhances solubility in organic solvents. This compound is of interest in medicinal chemistry and materials science due to its structural uniqueness, which enables applications in drug design and catalysis .

Properties

IUPAC Name |

ethyl (1R,2R)-2-pyridin-4-ylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-14-11(13)10-7-9(10)8-3-5-12-6-4-8/h3-6,9-10H,2,7H2,1H3/t9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYNFXSWOUTZCL-VHSXEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]1C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl 2-(pyridin-4-YL)cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate pyridine derivative. One common method is the reaction of pyridin-4-ylacetic acid with ethyl diazoacetate under basic conditions to form the cyclopropane ring. The reaction is usually carried out in the presence of a catalyst such as rhodium or copper to facilitate the cyclopropanation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-Ethyl 2-(pyridin-4-YL)cyclopropanecarboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as halides or amines replace hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halides, amines

Major Products:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Halogenated or aminated derivatives

Scientific Research Applications

Chemistry: trans-Ethyl 2-(pyridin-4-YL)cyclopropanecarboxylate is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.

Medicine: Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. Its structural features may allow for the design of inhibitors or activators with therapeutic benefits.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of trans-Ethyl 2-(pyridin-4-YL)cyclopropanecarboxylate involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloproteins. Additionally, the cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity towards target enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclopropane Cores

Ethyl 2-formylcyclopropanecarboxylate (Similarity: 0.69)

- Structure : Contains a formyl substituent instead of pyridin-4-yl.

- Key Differences: The absence of a nitrogenous aromatic ring reduces hydrogen-bonding capacity and basicity. Reactivity is dominated by the aldehyde group, enabling nucleophilic additions absent in the pyridine analogue.

- Applications : Used in synthetic intermediates for cyclopropane-based ligands .

trans-Methyl 4-formylcyclohexanecarboxylate (Similarity: 0.68)

- Structure : Cyclohexane replaces cyclopropane; formyl and methyl ester groups are present.

- Key Differences : The six-membered cyclohexane ring eliminates ring strain, reducing reactivity. The trans-configuration and larger ring size alter steric interactions in catalytic processes.

- Applications : Explored in polymer chemistry for stereoregular materials .

Nitrogen-Containing Heterocyclic Analogues

Ethyl 2-(piperidin-4-yl)acetate

- Structure : Piperidine (saturated six-membered ring) replaces pyridine; acetate ester chain instead of cyclopropane.

- Key Differences : The saturated piperidine ring increases basicity (pKa ~11) compared to pyridine (pKa ~5). The linear chain enhances flexibility, improving bioavailability (Log Po/w = 0.72 vs. ~1.2 for cyclopropane derivatives) .

- Applications : Intermediate in CNS-targeting pharmaceuticals due to BBB permeability .

Ethyl 2-hydroxypyrimidine-4-carboxylate

- Structure : Pyrimidine ring (two nitrogen atoms) replaces pyridine; hydroxyl group at the 2-position.

- Key Differences : The hydroxyl group enables hydrogen bonding, increasing aqueous solubility. The pyrimidine core is less basic than pyridine but participates in π-stacking interactions.

- Applications : Antiviral and antibacterial agent scaffolds .

Research Findings and Functional Insights

- Reactivity : The cyclopropane ring in trans-ethyl 2-(pyridin-4-YL)cyclopropanecarboxylate undergoes strain-driven reactions, such as ring-opening electrophilic additions, unlike saturated analogues (e.g., cyclohexane derivatives) .

- Bioactivity : Pyridine-containing derivatives exhibit lower BBB penetration compared to piperidine analogues (e.g., Ethyl 2-(piperidin-4-yl)acetate) due to reduced basicity .

- Synthetic Utility : The ester group in cyclopropane derivatives facilitates hydrolysis to carboxylic acids, enabling modular derivatization for drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.